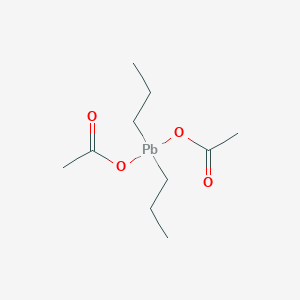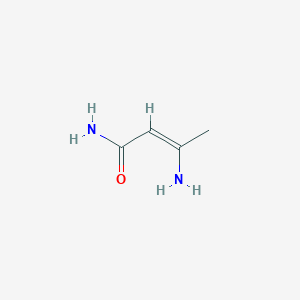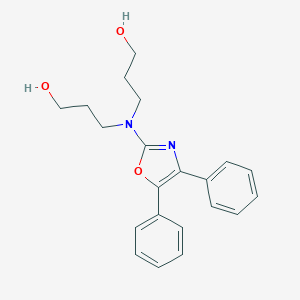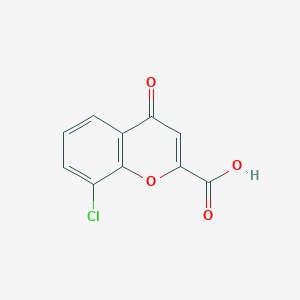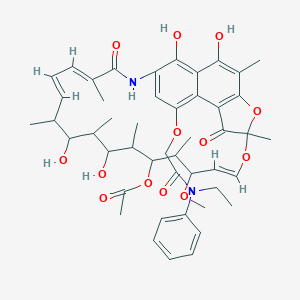
Rifamycin B ethylphenylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin B ethylphenylamide is a synthetic derivative of rifamycin B, an antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
作用機序
Rifamycin B ethylphenylamide works by inhibiting the activity of RNA polymerase, an enzyme that is essential for bacterial transcription. By binding to the beta subunit of RNA polymerase, Rifamycin B ethylphenylamide prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial growth.
生化学的および生理学的効果
Rifamycin B ethylphenylamide has been shown to have a broad spectrum of activity against a variety of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. It has also been shown to have activity against some fungi. In addition, Rifamycin B ethylphenylamide has been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One advantage of using Rifamycin B ethylphenylamide in lab experiments is its broad spectrum of activity against a variety of bacteria and fungi. Another advantage is its low toxicity in animal studies. However, one limitation is that Rifamycin B ethylphenylamide is not effective against all bacteria and fungi. In addition, its mechanism of action may make it less effective against bacteria that have developed resistance to other antibiotics.
将来の方向性
There are several future directions for research on Rifamycin B ethylphenylamide. One area of research is the development of new derivatives of Rifamycin B ethylphenylamide that have improved activity against bacteria and fungi. Another area of research is the investigation of the use of Rifamycin B ethylphenylamide in combination with other antibiotics to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of Rifamycin B ethylphenylamide and the development of new methods for synthesizing the compound.
合成法
Rifamycin B ethylphenylamide is synthesized by modifying the rifamycin B molecule through the addition of an ethylphenylamide group. This modification is achieved through a series of chemical reactions, including acylation and reduction. The final product is a yellowish powder that is soluble in organic solvents.
科学的研究の応用
Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis. It has also been investigated for its activity against other bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Rifamycin B ethylphenylamide has been studied for its potential use in treating fungal infections.
特性
CAS番号 |
16784-09-1 |
|---|---|
製品名 |
Rifamycin B ethylphenylamide |
分子式 |
C47H58N2O13 |
分子量 |
859 g/mol |
IUPAC名 |
[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+ |
InChIキー |
MMENVWWZIAKYIO-BDWRXWLSSA-N |
異性体SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



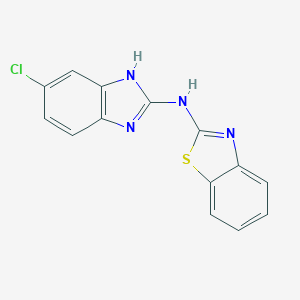
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

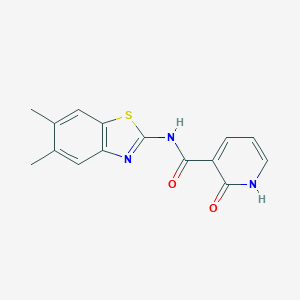
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

